Cas no 113617-63-3 (Orbifloxacin)
Orbifloxacin is a synthetic fluoroquinolone broad-spectrum antibiotic, which has been approved for use in dogs
Orbifloxacin structure
Orbifloxacin Properties
Names and Identifiers
-
- Orbifloxacin
- 1-Cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxo-quinoline-3-carboxylic acid
- CP-104354
- 1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid
- Orbax
- 1-Cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic Acid
- Obixacin
- Marufloxacin
- Orbifloxacin (350 mg)
- Orbifloxacin, Vetranal
- Orbifloxacin Solution, 100ppm
- Orbifloxacin solution,1000ppm
- 1-CYCLOPROPYL-6,7,8-TRIFLUORO-4-OXO-3-QUINOLINE CARBOXYLIC ACID
- 1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-quinoline-3-carboxylic acid
- O-2950
- AB00833179_04
- Orbax [veterinary] (TN)
- 1-cyclopropyl-7-((3R,5S)-3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- ORBIFLOXACIN (USP MONOGRAPH)
- 113617-63-3
- KS-5013
- Pharmakon1600-01503711
- A803076
- NSC758614
- 660932TPY6
- HMS3264M13
- Orbifloxacin; 1-Cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- SMR000544203
- SR-01000790054-2
- Q7100015
- Orbifloxacin impurity mixture
- SCHEMBL125116
- NSC-758614
- Orbifloxacin, VETRANAL(TM), analytical standard
- ORBIFLOXACIN [USP-RS]
- Orbax (veterinary)
- CHEMBL295433
- 1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-triluoro-4-oxoquinoline-3-carboxylic acid
- BRD-K63001556-001-03-9
- NCGC00160518-04
- CP 104354
- CCG-213832
- HY-B0915
- CHEBI:183823
- NSC 758614
- orbifloxacine
- HMS2875G03
- s4150
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-5,6,8-trifluoro-1,4-dihydro-4-oxo-, rel-
- RKL10078
- SR-01000790054
- UNII-660932TPY6
- CAS-113617-63-3
- O0516
- DivK1c_006462
- orbifloxacino
- 1-CYCLOPROPYL-7-(CIS-3,5-DIMETHYL-1-PIPERAZINYL)-5,6,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
- NCGC00160518-01
- 1-cyclopropyl-5,6,8-trifluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- ORBIFLOXACIN [USP MONOGRAPH]
- MLS001216436
- DTXCID5026201
- Orbifloxacin, European Pharmacopoeia (EP) Reference Standard
- QIPQASLPWJVQMH-DTORHVGOSA-N
- orbifloxacinum
- ORBIFLOXACIN [JAN]
- Orbifloxacin (USP/INN)
- SR-01000790054-3
- ORBIFLOXACIN [MART.]
- 1-Cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-4-ium-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylate
- AB00833179_05
- Tox21_111867
- Orbifloxacin [USP:INN:BAN]
- NCGC00160518-02
- BCP18829
- ORBIFLOXACIN (USP-RS)
- D08299
- MLS000766847
- DB11443
- 1-cyclopropyl-7-((3S,5R)-3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- CS-4384
- ORBIFLOXACIN [USP IMPURITY]
- ORBIFLOXACIN [MI]
- Orbifloxacin, United States Pharmacopeia (USP) Reference Standard
- Orbax Tablets
- ORBIFLOXACIN (USP IMPURITY)
- SBI-0207085.P001
- DTXSID7046201
- Orbifloxacin [INN]
- Orbifloxacin, Antibiotic for Culture Media Use Only
- 1-Cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-Cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)-5,6,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- D91881
- NCGC00160518-03
- AKOS015969739
- KBio1_001406
- ORBIFLOXACIN (MART.)
- ORBIFLOXACIN [GREEN BOOK]
- MFCD00864858
- SpecPlus_000366
- Tox21_111867_1
- ORBIFLOXACIN
- BRD-K63001556-001-09-6
- BRD-K63001556-001-08-8
- 1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid
- 1-Cyclopropyl-7-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5,6,8-Trifluoro-4-Oxo-Quinoline-3-Carboxylic Acid
- ORBAX
- +Expand
-
- MFCD00864858
- QIPQASLPWJVQMH-DTORHVGOSA-N
- 1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+
- O=C(C1=CN(C2CC2)C3=C(C(F)=C(F)C(N4C[C@H](C)N[C@H](C)C4)=C3F)C1=O)O
Computed Properties
- 395.14600
- 2
- 6
- 3
- 395.145676
- 28
- 691
- 0
- 2
- 0
- 0
- 0
- 1
- 0.9
- 72.9
Experimental Properties
- 3.03230
- 74.57000
- 6862
- 1.588
- 590.7°Cat760mmHg
- 259-265°C
- 311.1°C
- pKa1: 5.60; pKa2 8.90(at 25℃)
- 1.4360
Orbifloxacin Security Information
- 3
- 24/25
- NONH for all modes of transport
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Warning
- Class Q (sugars, alkaloids, antibiotics, hormones)
Orbifloxacin Customs Data
- 29339900
Orbifloxacin Price
Orbifloxacin Suppliers
Wuhan Dingxintong Pharmaceutical Co., Ltd.
Audited Supplier
(CAS:113617-63-3)
TANG WEI
17720532645
t17720532645@163.com
Hubei Dahao Chemical Co.,Ltd.
Audited Supplier
(CAS:113617-63-3)
LIU ZI YING
13986246535
1400878822@qq.com
Shanghai Titan Scientific Co., Ltd.
Audited Supplier
(CAS:113617-63-3)
TAN SUO PING TAI
18365033617
zhangsn@titansci.com
HU BEI HONG XIN RUI YU JING XI HUA GONG Co., Ltd.
Audited Supplier
(CAS:113617-63-3)
XU ZI XUAN
13477033894
3821225285@qq.com
Orbifloxacin Related Literature
-
Xi Zhang,Xinbei Jia,Weihang Tong,Hui Chen,Ning Lei,Guangrun Li,Jun Tai,Pengfei Li RSC Adv. 2022 12 33091
-
Silvia Gervasoni,Giuliano Malloci,Andrea Bosin,Attilio V. Vargiu,Helen I. Zgurskaya,Paolo Ruggerone Phys. Chem. Chem. Phys. 2022 24 16566
-
Ganggang Zhang,Xiaocui Lai,Weihua He,Liu Su,Gan Zhang,Weihua Lai,Shengliang Deng Lab Chip 2023 23 3207
-
4. Metabolomics-based screening analysis of PPCPs in water pretreated with five different SPE columnsWeifeng Xue,Haiqin Zhang,Mengyao Liu,Xi Chen,Shuwen He,Yingqian Chu Anal. Methods 2021 13 4594
-
Sathish Rajendran,Varsha UshaVipinachandran,Kabir Hussain Badagoppam Haroon,Indhumathi Ashokan,Susanta Kumar Bhunia Anal. Methods 2022 14 4263
-
Tiejun Mi,Xiao Liang,Long Ding,Suxia Zhang,Sergei A. Eremin,Ross C. Beier,Jianzhong Shen,Zhanhui Wang Anal. Methods 2014 6 3849
-
Shumin Lin,Zhe Zhao,Yun-kai Lv,Shigang Shen,Shu-xuan Liang Analyst 2021 146 7394
-
Jian Kang,Chun-Lin Fan,Ya-Fei Cao,Hui-Jun Wang,Xing Peng,Zhi-Bin Wang,Qiao-Ying Chang,Xue-Yan Hu,Guo-Fang Pang Anal. Methods 2014 6 8337
-
Jian Kang,Chun-Lin Fan,Qiao-Ying Chang,Ming-Nan Bu,Zhi-Yuan Zhao,Wei Wang,Guo-Fang Pang Anal. Methods 2014 6 6285
-
Angelo Albini,Sandra Monti Chem. Soc. Rev. 2003 32 238
113617-63-3 (Orbifloxacin) Related Products
- 70458-96-7(Norfloxacin)
- 74011-58-8(enoxacin)
- 110871-86-8(Sparfloxacin)
- 112811-59-3(Gatifloxacin)
- 124858-35-1(Nadifloxacin)
- 151096-09-2(Moxifloxacin)
- 160738-57-8(Gatifloxacin hydrochloride)
- 186826-86-8(Moxifloxacin hydrochloride)
- 149676-40-4(Pefloxacin Mesilate Dihydrate)
- 151213-15-9(8-Desmethoxy-8-fluoro Moxifloxacin)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:113617-63-3)Orbifloxacin
99%
5g
278.0
atkchemica
(CAS:113617-63-3)Orbifloxacin
95%+
1g/5g/10g/100g
discuss personally